molecular formula C17H15FN4OS B11975996 N'-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide

Katalognummer: B11975996
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: LVGWREMONMUYLL-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the condensation of 3-fluorobenzaldehyde with 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions may vary depending on the desired product and reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazides and benzimidazole derivatives, such as:

  • N’-(3-Chlorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
  • N’-(3-Methylbenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide

Uniqueness

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C17H15FN4OS

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15FN4OS/c1-22-15-8-3-2-7-14(15)20-17(22)24-11-16(23)21-19-10-12-5-4-6-13(18)9-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+

InChI-Schlüssel

LVGWREMONMUYLL-VXLYETTFSA-N

Isomerische SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)F

Kanonische SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.